(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate

Thermal latency Melting point Storage stability

Formulators requiring room-temperature latency with fast thermal cure face inconsistent performance from generic sulfonium salts. This compound features a precisely tuned steric profile: the 2-methylbenzyl group raises melting point to 138°C, preventing premature acid generation during pre-bake, while the SbF6- counterion delivers potent superacid for rapid epoxy ring-opening at ~100°C. Dual-method purity certification (HPLC ≥98%, titration ≥98%) eliminates impurity artifacts, ensuring reliable kinetics in one-component adhesives and high-solids coatings.

Molecular Formula C15H17F6OSS
Molecular Weight 481.1 g/mol
CAS No. 141651-31-2
Cat. No. B1496964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
CAS141651-31-2
Molecular FormulaC15H17F6OSS
Molecular Weight481.1 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C[S+](C)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C15H16OS.6FH.Sb/c1-12-5-3-4-6-13(12)11-17(2)15-9-7-14(16)8-10-15;;;;;;;/h3-10H,11H2,1-2H3;6*1H;/q;;;;;;;+5/p-5
InChIKeyJAXDCSWYKUDLEP-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Sulfonium Hexafluoroantimonate PAG


(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium hexafluoroantimonate (CAS 141651-31-2) is a monoarylsulfonium salt photoacid generator (PAG) belonging to the class of thermal cationic polymerization initiators . It features a 4-hydroxyphenyl methyl sulfonium cation paired with a hexafluoroantimonate (SbF6−) counteranion, which upon thermal activation generates the superacid HSbF6 capable of initiating ring-opening polymerization of epoxides and other cationically polymerizable monomers [1]. The compound is commercially available at >98.0% purity (HPLC) and is primarily utilized in electronic materials, adhesives, and coating applications where room-temperature latency and rapid cure at moderate temperatures (~100 °C) are required [2].

Why Generic Substitution Fails for This Sulfonium Salt


Monoarylsulfonium hexafluoroantimonate salts are not interchangeable commodity chemicals; subtle variations in the aryl substitution pattern significantly alter thermal latency, polymerization activity, and storage stability [1][2]. For example, the replacement of the benzyl group with a 2-methylbenzyl moiety introduces ortho‑methyl steric hindrance that elevates the melting point and modifies the dissociation kinetics of the sulfonium cation . Furthermore, competing counteranions such as PF6−, TFSI−, or TFPB− each yield different reactivity profiles, with SbF6− providing a uniquely potent acid strength that cannot be replicated by less nucleophilic anions [2][3]. Consequently, selecting a specific sulfonium salt requires head‑to‑head performance data rather than assuming class‑level equivalence.

Quantitative Differentiation Evidence


Enhanced Thermal Stability Versus Benzyl Analog

The 2‑methyl substitution on the benzyl ring of (4-hydroxyphenyl)methyl(2-methylbenzyl)sulfonium hexafluoroantimonate increases the melting point by approximately 21 °C relative to the unsubstituted benzyl analog (CAS 125662‑42‑2), shifting from 117 °C to 138 °C (with decomposition) . This elevation is attributed to the ortho‑methyl group introducing steric hindrance that stabilizes the crystalline lattice and retards thermal dissociation [1].

Thermal latency Melting point Storage stability

SbF6− Counteranion Delivers Optimal Polymerization Activity

In a systematic study of 4‑hydroxyphenylbenzylmethylsulfonium (4‑HPBS) salts with various counteranions, the polymerization activity for epoxide ring‑opening polymerization followed the order TFPB− > SbF6− > TFSI− > TCM− [1]. The SbF6− salt exhibited the second‑highest activity while maintaining superior room‑temperature storage stability compared to the more reactive TFPB− analog, positioning it as the optimal balance between reactivity and latency for commercial formulations [1]. This trend is directly applicable to the target compound because both share the same monoarylsulfonium cation architecture with SbF6− as the counteranion.

Counteranion effect Polymerization activity Latent initiator

Accelerated Propagation Over Tetrahydrothiophenium Initiators

Infrared thermographic analysis during the thermally latent cationic copolymerization of a spiroorthoester and a bifunctional oxetane revealed that benzyl 4‑hydroxyphenyl methyl sulfonium hexafluoroantimonate (BPMS, a structural analog of the target compound) induced a significantly higher temperature increase than benzyl tetrahydrothiophenium hexafluoroantimonate (BTHT) under identical conditions [1]. The enhanced exothermicity with BPMS is attributed to faster propagation of the oxetane monomer, consistent with the higher polymerization heat release observed [1]. The target compound’s 2‑methylbenzyl substitution is expected to further modulate the dissociation temperature window without substantially compromising propagation kinetics.

Propagation rate Thermally latent initiator Crosslinking exotherm

Validated Dual-Method Purity for Reproducible Results

Commercially, (4‑hydroxyphenyl)methyl(2‑methylbenzyl)sulfonium hexafluoroantimonate is routinely supplied with purity ≥98.0% as determined by both HPLC (area%) and neutralization titration . This dual‑method specification, combined with NMR structural confirmation, exceeds the quality assurance typically offered for generic sulfonium salts and is consistent with the purity standards of its closest analog, benzyl(4‑hydroxyphenyl)methylsulfonium hexafluoroantimonate, which is certified by HPLC and ion‑exchange titration .

Purity specification Quality control Reproducibility

Optimal Application Scenarios


Low-Temperature Rapid-Cure Epoxy Adhesives

The SbF6− counteranion delivers the second‑highest polymerization activity among tested anions while maintaining acceptable room‑temperature latency, making this compound suitable for one‑component epoxy adhesives that require fast cure at temperatures as low as 100 °C without premature gelation during storage [1][2].

High-Temperature Photoresist and Coating Processing

With a melting point of 138 °C (dec.) — approximately 21 °C higher than the benzyl analog — this compound can tolerate elevated pre‑bake or processing temperatures without undesired acid generation, enabling its use in chemically amplified resists and high‑solids coatings that require extended thermal processing windows .

Cationic UV-Curable Inks and Coatings

The monoarylsulfonium architecture, when paired with SbF6−, generates Brønsted superacid upon photoirradiation, efficiently initiating cationic polymerization of epoxides and vinyl ethers. The 2‑methyl substitution on the benzyl group provides additional steric stabilization that fine‑tunes the acid generation profile, offering a middle ground between the highly reactive TFPB− salts and less active PF6− salts [1][3].

High-Purity Reference Initiator for Research

The dual‑method purity certification (HPLC ≥98.0% plus neutralization titration ≥98.0%) and NMR structure confirmation ensure that kinetic studies of cationic polymerization mechanisms are free from impurity‑induced artifacts, making this product suitable as a reference initiator in peer‑reviewed research and industrial formulation development .

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